N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide
CAS No.: 105602-27-5
Cat. No.: VC3346858
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105602-27-5 |
|---|---|
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | N-[2-(4-aminophenyl)-5-methylpyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C12H14N4O/c1-8-7-12(14-9(2)17)16(15-8)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,17) |
| Standard InChI Key | MSRJKFLYRRZCJL-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide consists of a pyrazole core structure with specific functional groups that contribute to its unique chemical and biological properties. The compound contains an amino group attached to a phenyl ring that is connected to a pyrazole moiety with an acetamide substituent.
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 105602-27-5 |
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | N-[2-(4-aminophenyl)-5-methylpyrazol-3-yl]acetamide |
| InChI | InChI=1S/C12H14N4O/c1-8-7-12(14-9(2)17)16(15-8)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,17) |
| InChI Key | MSRJKFLYRRZCJL-UHFFFAOYSA-N |
| SMILES Notation | CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)N |
The compound exhibits structural characteristics that are common to pyrazole derivatives, with the presence of a pyrazole ring system that serves as a key pharmacophore in many bioactive molecules.
Physical and Chemical Properties
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide possesses physical and chemical properties that influence its stability, reactivity, and potential applications in various fields of research.
| Property | Description |
|---|---|
| Physical Appearance | Not specified in available research |
| Standard Purity | 95% |
| Storage Recommendation | Store long-term in a cool, dry place |
| Transport Classification | Not classified as hazardous material |
| Solubility | Soluble in ethanol (inferred from synthesis procedures) |
The compound's stability under standard laboratory conditions and its non-hazardous nature facilitate its handling in research environments, making it suitable for various experimental procedures .
Biological Activities and Pharmacological Properties
Enzyme Inhibition Activities
Pyrazole derivatives related to N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide have demonstrated notable enzyme inhibitory activities, particularly against targets relevant to metabolic disorders and inflammatory conditions.
| Enzyme Target | Activity of Related Compounds | Potential Application |
|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | IC50 value of 4.48 μM for a related compound | Antidiabetic research |
| p38 MAP kinase | Selective inhibition | Anti-inflammatory research |
The inhibition of PTP1B is particularly significant as this enzyme plays a crucial role in insulin signaling pathways. Compounds similar to N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide have exhibited inhibitory effects with IC50 values in the micromolar range, indicating potential applications in the development of antidiabetic therapeutic agents.
Research Applications
Medicinal Chemistry Applications
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide serves as a valuable building block in medicinal chemistry research. Its structural characteristics allow for modifications that can enhance biological activity, making it a promising scaffold for drug development.
The compound's structural similarity to known pharmacophores suggests potential applications in developing anti-inflammatory and analgesic drugs. Research on related pyrazole derivatives has demonstrated significant analgesic activity, highlighting the therapeutic potential of this structural class.
Biological Research Applications
In biological research, N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide and related compounds have applications in proteomics studies, particularly for investigating protein interactions and functions. The compound's ability to interact with specific biological targets makes it valuable for exploring disease mechanisms at the molecular level.
Chemical Synthesis Applications
As an intermediate compound, N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide plays a role in synthesizing more complex molecules with applications in various fields. Its utility extends to the synthesis of dyes and agrochemicals, with notable applications in textile and material industries.
Coordination Chemistry Studies
Recent research has explored the coordination properties of pyrazole derivatives with transition metals. N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide can form stable complexes with various metal ions, which has implications for catalysis and materials science applications.
The chelation ability of the pyrazole moiety enhances the stability of metal complexes, creating compounds with potential catalytic properties. For example, copper(II) complexes formed with similar pyrazole derivatives have demonstrated interesting catalytic activities in various chemical transformations.
Structure-Activity Relationship Analysis
Understanding the structure-activity relationships (SAR) of N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide and related compounds is essential for rational drug design and optimization of biological activities. Current research on pyrazole derivatives provides insights into how structural modifications affect biological activities.
| Structural Feature | Potential Effect on Activity |
|---|---|
| Pyrazole Core | Essential for biological activity, serves as a key pharmacophore |
| Amino Group on Phenyl Ring | May enhance water solubility and facilitate hydrogen bonding interactions |
| Acetamide Substituent | Potential hydrogen bond donor/acceptor, affecting target binding |
| Methyl Group at Position 3 | May influence electron distribution and binding affinity |
These structure-activity relationships can guide further modifications to enhance potency against specific targets. The modular nature of the compound allows for systematic structural variations to optimize its properties for specific applications.
Case Studies and Research Findings
Antipyrine Derivatives Research
Research on antipyrine-related compounds using pyrazole derivatives as precursors has demonstrated significant analgesic activity. These findings highlight the potential of N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide and structurally related compounds in developing new pain relief medications.
Metal Complex Studies
Studies focusing on coordination compounds have investigated the reaction of pyrazole derivatives with copper(II) salts to form complexes with notable catalytic properties. These investigations emphasize the importance of hydrogen bonding interactions in stabilizing these complexes and their potential applications in catalysis.
The following table summarizes key research findings related to pyrazole derivatives with structural similarities to N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide:
| Study Focus | Key Findings | Potential Applications |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell lines through apoptosis and cell cycle arrest | Cancer therapeutics |
| PTP1B Inhibition | IC50 value of 4.48 μM for related compounds | Antidiabetic agent development |
| Metal Complex Formation | Enhanced stability and catalytic activity of complexes | Chemical catalysis |
| Analgesic Properties | Significant pain relief activity in derivative compounds | Pain management therapeutics |
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